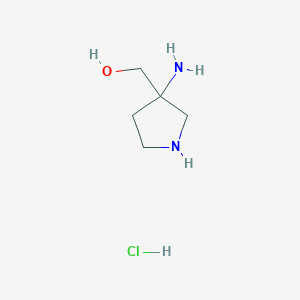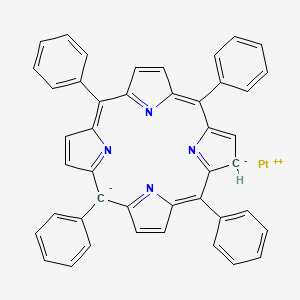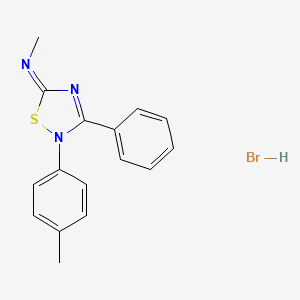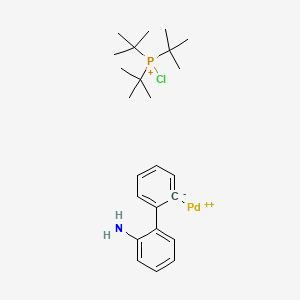
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is an organometallic compound with the molecular formula C43H37ClP2Pd. It is a palladium complex where the palladium atom is coordinated with two triphenylphosphine ligands, a benzyl group, and a chloride ion. This compound is widely used in organic synthesis, particularly in catalytic processes such as cross-coupling reactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride typically involves the reaction of palladium(II) chloride with triphenylphosphine and benzyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the palladium complex. The general reaction scheme is as follows:
[ \text{PdCl}_2 + 2 \text{PPh}_3 + \text{BnCl} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
化学反応の分析
Types of Reactions
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride undergoes various types of chemical reactions, including:
Oxidation: The palladium center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form palladium(0) species.
Substitution: Ligands coordinated to the palladium can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as hydrazine, sodium borohydride, and hydrogen gas are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield palladium(IV) complexes, while reduction typically produces palladium(0) species.
科学的研究の応用
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride has a wide range of applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals, polymers, and materials science.
作用機序
The mechanism of action of (SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride involves the coordination of the palladium center with substrates, followed by oxidative addition, transmetalation, and reductive elimination steps. These steps facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The molecular targets and pathways involved include the activation of aryl halides and the formation of palladium-carbon bonds.
類似化合物との比較
Similar Compounds
- Tetrakis(triphenylphosphine)palladium(0)
- Bis(triphenylphosphine)palladium(II) chloride
- Palladium(II) acetate
Uniqueness
(SP-4-3)-Benzylbis(triphenylphosphine)palladium(II) chloride is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in catalytic processes. The presence of the benzyl group and triphenylphosphine ligands offers a balance between stability and reactivity, making it a versatile catalyst in various organic transformations.
特性
分子式 |
C43H37ClP2Pd |
|---|---|
分子量 |
757.6 g/mol |
IUPAC名 |
methanidylbenzene;palladium(2+);triphenylphosphane;chloride |
InChI |
InChI=1S/2C18H15P.C7H7.ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7-5-3-2-4-6-7;;/h2*1-15H;2-6H,1H2;1H;/q;;-1;;+2/p-1 |
InChIキー |
AVPBPSOSZLWRDN-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC=CC=C1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Cl-].[Pd+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2'-Nitro-[1,1'-biphenyl]-3,4',5-tricarboxylic acid](/img/structure/B11927738.png)






![tetralithium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-(phosphonatoamino)phosphinate](/img/structure/B11927768.png)

![[[(4-Hexoxypyridin-2-yl)amino]-phosphono-methyl]phosphonic acid](/img/structure/B11927781.png)
